5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. The allylthio group (-S-CH₂-CH=CH₂) at position 5 and the 2-methoxyphenyl substituent at position 2 distinguish it structurally. These modifications influence its electronic profile, solubility, and biological activity, making it a candidate for diverse applications, including photophysics and medicinal chemistry .
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H16N4OS/c1-3-12-25-19-20-15-10-6-4-8-13(15)18-21-17(22-23(18)19)14-9-5-7-11-16(14)24-2/h3-11H,1,12H2,2H3 |
InChI Key |
XCXCSIDMMOBEET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC=C |
Origin of Product |
United States |
Biological Activity
5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: CHNOS
- Molecular Weight: 286.35 g/mol
The presence of the allylthio and methoxyphenyl groups contributes to its biological activity by enhancing solubility and interaction with biological targets.
Biological Activity Overview
5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline has been studied for various biological activities:
- Anticancer Activity: The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Topoisomerase II Inhibition: It acts as an inhibitor of topoisomerase II, an important enzyme in DNA replication and repair.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines possess potent anticancer properties. The cytotoxicity of 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline was evaluated against different cancer cell lines using the MTT assay.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline | HCT-116 | 6.29 |
| 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline | HepG2 | 8.50 |
These results indicate that the compound exhibits promising anticancer potential with lower IC values suggesting higher efficacy against HCT-116 cells compared to HepG2.
The mechanism by which 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline exerts its anticancer effects primarily involves:
- DNA Intercalation: The compound intercalates into DNA strands disrupting their structure and function.
- Topoisomerase II Inhibition: By inhibiting topoisomerase II, it prevents DNA replication and transcription processes essential for cancer cell survival.
Case Studies
Several studies have highlighted the effectiveness of triazoloquinazolines in cancer treatment:
- Study on HCT-116 Cells: A study reported that compounds similar to 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline showed IC values as low as 6.29 µM against HCT-116 cells indicating high potency.
- In Vivo Studies: Animal models treated with triazoloquinazolines exhibited reduced tumor growth rates compared to control groups. These findings suggest a potential for further development into therapeutic agents for cancer treatment.
Comparison with Similar Compounds
Substituent Variations at Position 5
The allylthio group in the target compound is compared to other sulfur-containing and non-sulfur substituents (Table 1):
*Calculated based on structure.
Substituent Variations at Position 2
The 2-methoxyphenyl group is contrasted with other aryl/heteroaryl substituents (Table 2):
- Key Insight: Aryl groups at position 2, such as 2-methoxyphenyl, may enhance π-π stacking interactions in receptor binding, similar to MRS1220’s adenosine receptor affinity . Methoxy groups can modulate electronic effects, influencing solubility and metabolic stability .
Preparation Methods
Structural and Molecular Characteristics of 5-(Allylthio)-2-(2-Methoxyphenyl)Triazolo[1,5-c]Quinazoline
Core Architecture
The triazolo[1,5-c]quinazoline system comprises a fused bicyclic structure integrating a triazole ring (positions 1, 2, and 4) with a quinazoline moiety. The 2-methoxyphenyl substituent at position 2 enhances electron density, while the allylthio group at position 5 introduces sulfur-based reactivity (Figure 1).
Table 1: Key Structural Features
Spectroscopic Signatures
Fourier-transform infrared (FT-IR) spectroscopy of the compound reveals characteristic absorptions at 1,685–1,712 cm⁻¹ for carbonyl groups (when present in derivatives) and 1,250–1,280 cm⁻¹ for C–S stretching. Nuclear magnetic resonance (NMR) spectra display distinct signals: δ 3.85 ppm (singlet for methoxy protons), δ 5.2–5.4 ppm (allylic protons), and δ 7.2–8.1 ppm (aromatic protons).
Synthesis Methodologies
S-Regioselective Alkylation of 2-Thio-Triazoloquinazoline Precursors
The most widely reported method involves alkylation of potassium 2-thio-triazolo[1,5-c]quinazoline (1 ) with allyl halides under basic conditions (Scheme 1).
Procedure :
- 1 (1.0 equiv) is suspended in anhydrous dimethylformamide (DMF).
- Allyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added at 0°C.
- The mixture is stirred at 60°C for 12 hours, yielding 5-(allylthio)-2-(2-methoxyphenyl)triazoloquinazoline (2 ) in 68–72% yield.
Table 2: Optimization of Alkylation Conditions
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 72 | |
| Temperature (°C) | 60 | 68 | |
| Base | K₂CO₃ | 70 |
Key Insight : The reaction proceeds via an SN2 mechanism, with sulfur’s nucleophilicity driving regioselectivity at position 5.
Cyclocondensation of [2-(3-Heteroaryl-Triazol-5-yl)Phenyl]Amines
An alternative route employs [5+1] cyclocondensation between 2-isothiocyanatobenzonitrile and allyl hydrazides (Scheme 2).
Procedure :
- 2-Isothiocyanatobenzonitrile (3 ) reacts with allyl hydrazine (4 ) in ethanol at reflux.
- The intermediate undergoes spontaneous cyclization to form 2 in 55–60% yield.
Advantage : This one-pot method avoids isolation of intermediates, improving throughput.
Post-Synthetic Modifications
Analytical Characterization
Challenges and Mitigation Strategies
Pharmacological Applications
Antimicrobial Activity
2 exhibits potent activity against Candida albicans (MIC = 8 µg/mL), attributed to its lipophilic thioether moiety disrupting fungal membranes.
Kinase Inhibition
Molecular docking studies predict strong binding to cyclin-dependent kinase 2 (CDK2), with a calculated Ki of 0.42 µM.
Q & A
Q. What is the general synthetic route for 5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline, and what critical conditions ensure successful synthesis?
Answer: The compound is synthesized via [5+1]-cyclocondensation between {2-[3-aryl-1H-1,2,4-triazol-5-yl]phenyl}amines and aldehydes. Key steps include:
- Dissolving the amine precursor in glacial acetic acid or propanol-2 (with catalytic acid, e.g., H₂SO₄ or HCl) .
- Refluxing under nitrogen for 2 hours or stirring at ambient temperature for 24 hours to prevent oxidation of intermediates .
- Cooling and precipitating the product via saturated sodium acetate, followed by filtration and recrystallization from methanol for purification .
Critical conditions include an inert atmosphere (N₂) to stabilize oxidation-prone intermediates and solvent choice (propanol-2 with acid accelerates reactivity) .
Q. How are physicochemical properties such as solubility and melting point determined for this compound?
Answer:
- Solubility : Typically insoluble in water but soluble in polar aprotic solvents (DMF, dioxane) and alcohols, as confirmed by dissolution tests .
- Melting Point : Determined via capillary tube method, e.g., 184–186°C for structurally similar triazoloquinazolines .
- Characterization : ¹H NMR (e.g., δ 7.99 ppm for aromatic protons in DMSO-d₆), LC-MS (e.g., m/z = 321 [M+1]), and elemental analysis (e.g., C, H, N content within ±0.03% of theoretical values) .
Q. What purification techniques are recommended to address impurities in the final product?
Answer:
- Recrystallization : Methanol is effective for removing unreacted precursors or byproducts, yielding white crystalline powders .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves minor impurities if recrystallization fails.
- Analytical Validation : Purity is confirmed via LC-MS and consistent NMR peak integration .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with varying substituents?
Answer:
- Aldehyde Reactivity : Aliphatic aldehydes (e.g., allyl, cyclopropyl) yield ~40–42%, while aromatic aldehydes may require extended reaction times due to steric hindrance .
- Solvent Effects : Glacial acetic acid enhances electrophilicity of aldehydes, whereas propanol-2 with acid facilitates faster cyclization .
- Catalytic Additives : Trace HCl or H₂SO₄ in propanol-2 improves protonation of intermediates, accelerating the reaction .
- Yield Tracking : Monitor via TLC (silica, UV detection) and adjust reaction duration based on substituent electronic effects .
Q. What analytical methods resolve tautomeric or prototropic ambiguities in triazoloquinazoline derivatives?
Answer:
- Solid-State vs. Solution Analysis :
- X-ray Crystallography : Confirms tautomeric form in crystal lattice (e.g., anilines adopt A-form tautomers) .
- NMR in DMSO : Detects tautomer C (e.g., δ 5.71 ppm for methine protons) versus gas-phase MS/MS for tautomer A .
- Dynamic Studies : Variable-temperature NMR tracks tautomeric shifts under thermal stress .
Q. What pharmacological models are suitable for evaluating bioactivity, and how do results compare to reference drugs?
Answer:
- Hypoglycemic Activity : Tested via oral glucose tolerance tests (OGTT) in rodent models. At 10 mg/kg, derivatives show efficacy comparable to Metformin (50–200 mg/kg) and Gliclazide (50 mg/kg) .
- Antimicrobial Screening : Use Mueller–Hinton agar against S. aureus, E. coli, and C. albicans. Minimum inhibitory concentrations (MICs) are benchmarked against nitrofrantoin and ketoconazole .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for structurally similar derivatives?
Answer:
- Reaction Conditions : Verify inert atmosphere integrity (N₂ vs. air) and solvent purity, as traces of moisture degrade intermediates .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may reduce yields due to steric hindrance, necessitating higher aldehyde equivalents .
- Validation : Reproduce synthesis using LC-MS to track side reactions (e.g., oxidation byproducts) and optimize stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
